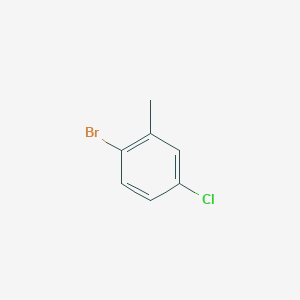

2-Bromo-5-chlorotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-chloro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIPTGMVQIIMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162848 | |

| Record name | 2-Bromo-5-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14495-51-3 | |

| Record name | 1-Bromo-4-chloro-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14495-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014495513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-chlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-5-chlorotoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKU92X9K9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Bromo-5-chlorotoluene (CAS No. 14495-51-3). The information herein is curated for professionals in research and development, particularly those in the pharmaceutical and chemical industries, to support in-depth analysis, reaction planning, and quality control. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a logical visualization of the interplay between these physical characteristics.

Core Physical and Chemical Data

This compound is a halogenated aromatic compound with the chemical formula C₇H₆BrCl.[1][2] It presents as a colorless to light yellow or light orange clear liquid under standard conditions.[1][3] Its molecular structure and key identifiers are fundamental to its reactivity and physical behavior.

Table 1: Summary of Physical Properties for this compound

| Property | Value | Notes |

| Molecular Formula | C₇H₆BrCl | [1][2][4][5][6] |

| Molecular Weight | 205.48 g/mol | [1][2][4][5][6][7] |

| CAS Number | 14495-51-3 | [1][2][6][7][8] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][3] |

| Density | 1.543 g/mL at 25 °C | [1][7] |

| Boiling Point | 98-100 °C at 25 mmHg | [1][3] |

| Flash Point | 96 °C (204.8 °F) - closed cup | [7] |

| Refractive Index | n20/D 1.575 | [1][7] |

| Solubility | Insoluble in water | [1] |

| Vapor Pressure | 0.179 mmHg at 25°C | [1] |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory methodologies for determining the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point (Reduced Pressure)

The boiling point of this compound is reported under reduced pressure, a common practice for compounds that may decompose at their atmospheric boiling point. A standard method for this determination is as follows:

Apparatus:

-

A distillation flask of appropriate size

-

A heating mantle or oil bath

-

A thermometer (-10 to 250 °C range)

-

A condenser

-

A receiving flask

-

A vacuum pump and a manometer

-

Boiling chips

Procedure:

-

A small volume of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple distillation, ensuring all joints are securely sealed to maintain a vacuum.

-

The vacuum pump is connected to the system, and the pressure is slowly reduced to the desired level (e.g., 25 mmHg), as monitored by the manometer.

-

The heating mantle or oil bath is turned on, and the temperature is gradually increased.

-

The temperature is recorded when the liquid begins to boil and a steady reflux is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure. The first drop of distillate collected in the receiving flask should correspond to this constant temperature reading.

Measurement of Density

The density of a liquid can be accurately determined using a pycnometer or a digital density meter.

Apparatus:

-

A pycnometer (a glass flask with a precise volume)

-

An analytical balance (accurate to ±0.0001 g)

-

A constant temperature water bath

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on the analytical balance (m_empty).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium. The volume is adjusted precisely to the calibration mark, and the exterior is dried. The mass of the pycnometer filled with water is then measured (m_water).

-

The pycnometer is emptied, cleaned, and thoroughly dried.

-

The pycnometer is then filled with this compound, brought to the same constant temperature in the water bath, the volume adjusted, and the exterior dried. The mass of the pycnometer filled with the sample is measured (m_sample).

-

The density of the sample is calculated using the formula: Density_sample = [(m_sample - m_empty) / (m_water - m_empty)] * Density_water (where the density of water at the given temperature is a known value).

Determination of Refractive Index

The refractive index is a fundamental physical property that is highly sensitive to the purity of a substance. It is typically measured using an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

A constant temperature water circulator

-

A light source (typically a sodium lamp, D-line at 589 nm)

-

Dropper

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol) and soft lens tissue

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The constant temperature circulator is set to the desired temperature (e.g., 20 °C) and allowed to equilibrate with the refractometer prisms.

-

A few drops of this compound are placed on the surface of the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

The light source is positioned, and while looking through the eyepiece, the handwheel is adjusted until the light and dark fields are visible.

-

The compensator knob is adjusted to eliminate any color fringe and to sharpen the borderline between the light and dark fields.

-

The handwheel is further adjusted to center the borderline on the crosshairs of the eyepiece.

-

The refractive index value is read from the instrument's scale.

-

The prisms are carefully cleaned with a suitable solvent and soft tissue after the measurement.

Interrelation of Physical Properties

The physical properties of this compound are interconnected and are ultimately determined by its molecular structure. The following diagram illustrates these logical relationships.

References

- 1. phillysim.org [phillysim.org]

- 2. ucc.ie [ucc.ie]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 7. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]

2-Bromo-5-chlorotoluene: A Comprehensive Technical Guide

CAS Number: 14495-51-3

This technical guide provides an in-depth overview of 2-Bromo-5-chlorotoluene, a halogenated aromatic compound with significant applications in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. This document details the physicochemical properties, key synthetic protocols, and reaction workflows associated with this versatile chemical intermediate.

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the tables below, providing a comprehensive dataset for laboratory and industrial applications.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 14495-51-3[3][4][5][6] |

| Molecular Formula | C₇H₆BrCl[3][4] |

| Molecular Weight | 205.48 g/mol [3][4][5] |

| Linear Formula | CH₃C₆H₃(Br)Cl[5] |

| Synonyms | 1-Bromo-4-chloro-2-methylbenzene[3][4] |

| EC Number | 238-503-4[3][5] |

| MDL Number | MFCD00000602[1][5] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to light yellow, clear liquid[1][7] |

| Density | 1.543 g/mL at 25 °C[5][7] |

| Boiling Point | 98-100 °C at 25 mmHg[7] |

| Flash Point | 96 °C (204.8 °F) - closed cup[5][7] |

| Refractive Index | n20/D 1.575[5][7] |

| Water Solubility | Insoluble[7] |

| Vapor Pressure | 0.179 mmHg at 25°C[7] |

Table 3: Safety Information

| Hazard | Classification |

| GHS Pictogram | Warning[1][5] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5][8] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[5] |

| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[5][8] |

| Storage Class | 10 - Combustible liquids[5] |

Experimental Protocols

This compound is a valuable building block in organic synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization, with the carbon-bromine bond being more reactive in typical palladium-catalyzed reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction is a powerful tool for the synthesis of biaryl compounds.

General Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, typically Na₂CO₃ (2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas, such as argon or nitrogen.

-

Solvent Addition: Add a degassed solvent mixture, for example, a 4:1:1 ratio of toluene (B28343), ethanol, and water (10 mL total).

-

Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Protocol:

-

Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 mmol), the terminal alkyne (1.1 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 mmol), and a copper(I) co-catalyst such as CuI (0.04 mmol).

-

Solvent and Base: Add degassed triethylamine (B128534) (3 mL) and a co-solvent like DMF or THF (3 mL).

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 3-6 hours.

-

Work-up: Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

Grignard Reagent Formation and Kumada Coupling

A Grignard reagent can be selectively formed at the more reactive bromo position, which can then be used in subsequent reactions like the Kumada coupling.

General Protocol for Grignard Reagent Formation:

-

Apparatus: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

-

Magnesium Activation: Place magnesium turnings (1.2 mmol) in the flask. Activate the magnesium with a small crystal of iodine.

-

Initiation: Add a small amount of a solution of this compound (1.0 mmol) in anhydrous THF via the dropping funnel to initiate the reaction.

-

Addition: Once the reaction begins, add the remaining this compound solution dropwise to maintain a gentle reflux.

-

Completion: After the addition is complete, stir the mixture for an additional hour at room temperature. The resulting Grignard reagent, 4-chloro-2-methylphenylmagnesium bromide, should be used immediately.

General Protocol for Kumada Coupling:

-

Catalyst and Substrate: In a separate flame-dried flask under an inert atmosphere, dissolve a nickel or palladium catalyst (e.g., Ni(dppe)Cl₂) in anhydrous THF. Add the second aryl halide (e.g., bromobenzene).

-

Coupling: Slowly add the freshly prepared Grignard reagent to the catalyst/aryl halide mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quenching and Work-up: Carefully quench the reaction with 1 M HCl. Extract the product with diethyl ether, and wash the combined organic layers with saturated sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, concentrate, and purify by column chromatography.

Applications in Drug Development

This compound serves as a critical starting material and intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its utility lies in the ability to introduce a substituted toluene moiety into a target structure through the robust and well-established cross-coupling methodologies described above. The resulting biaryl and aryl-alkyne structures are common motifs in a wide range of therapeutic agents.

This technical guide provides a foundational understanding of this compound. For specific applications, further optimization of the outlined protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical and perform all reactions in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Bromo-5-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical methodologies for 2-Bromo-5-chlorotoluene (CAS No: 14495-51-3). This halogenated aromatic compound serves as a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex organic molecules.

Molecular Structure and Properties

This compound, with the IUPAC name 1-Bromo-4-chloro-2-methylbenzene, is a disubstituted toluene (B28343) derivative.[1] Its chemical structure consists of a benzene (B151609) ring substituted with a bromine atom, a chlorine atom, and a methyl group at positions 2, 5, and 1, respectively. The presence of these functional groups makes it a versatile intermediate for a variety of chemical transformations.

The molecular formula of this compound is C₇H₆BrCl.[1][2][3] Its molecular weight is 205.48 g/mol .[1][2][3][4]

Physicochemical Data

The following table summarizes the key quantitative data for this compound:

| Property | Value | Reference |

| Molecular Weight | 205.48 g/mol | [1][2][4] |

| Molecular Formula | C₇H₆BrCl | [1][2][3] |

| CAS Number | 14495-51-3 | [1][2][3][4] |

| Density | 1.543 g/mL at 25 °C | [3][4] |

| Boiling Point | 98-100 °C at 25 mmHg | [3] |

| Flash Point | 96 °C (closed cup) | [4] |

| Refractive Index | n20/D 1.575 | [3][4] |

| Solubility | Insoluble in water | [3] |

| Vapor Pressure | 0.179 mmHg at 25 °C | [3] |

Experimental Protocols

Synthesis of Halogenated Toluene Derivatives via Sandmeyer Reaction

1. Diazotization of the Amine:

-

Dissolve the starting aniline (B41778) derivative (e.g., 2-methyl-4-bromoaniline, 63.2 mmol) in a 6 M hydrochloric acid solution (45 mL).[2]

-

Cool the solution to below 0°C in an ice-salt bath.[2]

-

Slowly add a pre-cooled solution of sodium nitrite (B80452) (69.5 mmol in 20 mL of water) dropwise, maintaining the temperature below 0°C to form the diazonium salt.[2]

-

After the addition is complete, 1,4-dioxane (B91453) (12 mL) can be added and the mixture stirred.[2]

2. Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (66.4 mmol) in 3 M hydrochloric acid (20 mL) and cool it in an ice-water bath.[2]

-

Slowly add the previously prepared diazonium salt solution to the cuprous chloride solution with vigorous stirring.[2]

3. Work-up and Purification:

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, and then heat to 80°C for 3 hours.[2]

-

Cool the mixture to room temperature and extract the product with dichloromethane (B109758) (2 x 75 mL).[2]

-

Combine the organic layers and wash sequentially with sodium bicarbonate solution (150 mL), water (150 mL), and saturated brine (2 x 100 mL).[2]

-

Dry the organic phase over anhydrous sodium sulfate.[2]

-

Remove the solvent under reduced pressure to yield the crude product.[2] Further purification can be achieved by distillation under reduced pressure.

Analysis by High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using a reverse-phase HPLC method.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A Newcrom R1 reverse-phase column is suitable for this analysis.[1]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water. Phosphoric acid can be used as a modifier. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[1]

-

Detection: UV detection at an appropriate wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[1]

Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4][5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area, such as a fume hood.

This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety guide. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

Spectroscopic Analysis of 2-Bromo-5-chlorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromo-5-chlorotoluene (CAS No. 14495-51-3), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Molecular Structure

-

IUPAC Name: 1-Bromo-4-chloro-2-methylbenzene[1]

-

Synonyms: this compound[1]

-

Molecular Formula: C7H6BrCl[1]

-

Molecular Weight: 205.48 g/mol [1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

2.1.1 1H NMR Spectroscopy

Proton NMR (1H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | Aromatic Protons & Methyl Protons |

2.1.2 13C NMR Spectroscopy

Carbon-13 NMR (13C NMR) provides information about the carbon framework of a molecule.

| Chemical Shift (δ, ppm) | Assignment |

| Data not explicitly found in search results | Aromatic Carbons & Methyl Carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm-1) | Intensity | Assignment |

| 3300 - 2800 | Strong | C-H stretch (aromatic and aliphatic)[2] |

| 1690 - 1620 | Medium | C=C stretching (aromatic)[2] |

| 1430 & 1370 | Medium | C-H bending[2] |

| Below 1000 | Variable | C-Cl and C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

| m/z | Relative Intensity (%) | Assignment |

| 206 | Moderate | [M+2]+• Molecular ion peak (with 81Br and 37Cl)[1] |

| 204 | High | [M]+• Molecular ion peak (with 79Br and 35Cl) |

| 125 | 100 | [M-Br]+ or [M-Cl-CH3]+ (Base Peak)[1] |

| 89 | High | Further fragmentation[1] |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: For 1H NMR, 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl3).[3] For 13C NMR, a higher concentration of 20-50 mg in the same amount of solvent is recommended due to the lower natural abundance of the 13C isotope.[3] The solution is then filtered into a 5 mm NMR tube.

-

Instrumentation: A Bruker AC-300 spectrometer or equivalent is used for data acquisition.[1][4]

-

1H NMR Parameters:

-

13C NMR Parameters:

-

Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation with an appropriate line broadening factor.[3] The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C) or an internal standard like tetramethylsilane (B1202638) (TMS).[3][4]

IR Spectroscopy

-

Sample Preparation:

-

Neat (Capillary Cell): A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).[1]

-

Attenuated Total Reflectance (ATR): A drop of the sample is placed directly on the ATR crystal.[1]

-

Vapor Phase: The sample is heated to produce a vapor through which the IR beam is passed.[5]

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.[1]

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm-1).[2] A background spectrum is collected first and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC) to separate it from any impurities.

-

Ionization: Electron Impact (EI) ionization is a common method for this type of molecule.

-

Mass Analysis: A quadrupole or other mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier or similar detector is used to detect the ions.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

Caption: Workflow illustrating the complementary data from NMR, IR, and MS for structural elucidation.

References

Synthesis of 2-Bromo-5-chlorotoluene from 2-chlorotoluene

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-5-chlorotoluene, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The primary focus of this document is the synthetic route starting from 2-chlorotoluene (B165313). Due to the complexities of electrophilic aromatic substitution and the potential for the formation of isomeric byproducts, this guide will explore both a direct bromination approach and a more regioselective multi-step synthesis involving a Sandmeyer reaction.

Synthetic Strategies

The synthesis of this compound from 2-chlorotoluene presents a classic challenge in regioselectivity. The starting material, 2-chlorotoluene, has two substituents on the benzene (B151609) ring: a methyl group (-CH₃) and a chloro group (-Cl). The methyl group is an activating, ortho-, para- directing group, while the chloro group is a deactivating, ortho-, para- directing group. The interplay of these electronic effects will govern the position of the incoming bromo group during electrophilic bromination.

Direct Bromination of 2-chlorotoluene

The most direct approach is the electrophilic bromination of 2-chlorotoluene. In this reaction, the aromatic ring is attacked by an electrophilic bromine species, typically generated from molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).

The directing effects of the methyl and chloro groups in 2-chlorotoluene will influence the position of bromination. The methyl group at C1 directs incoming electrophiles to the C2 (ortho), C4 (para), and C6 (ortho) positions. The chloro group at C2 directs to the C1 (ipso), C3 (ortho), and C5 (para) positions. The desired product, this compound, requires the introduction of a bromine atom at the C5 position relative to the methyl group. This position is para to the chloro group and meta to the methyl group. While the chloro group directs to this position, the activating effect of the methyl group might lead to the formation of other isomers, particularly bromination at the positions activated by the methyl group. Therefore, careful optimization of reaction conditions is crucial to maximize the yield of the desired isomer and minimize the formation of byproducts.

Sandmeyer Reaction for Regioselective Synthesis

To circumvent the potential lack of regioselectivity in direct bromination, a multi-step approach utilizing the Sandmeyer reaction offers a more controlled synthesis of a specific isomer. This pathway involves the diazotization of an appropriately substituted aniline (B41778) followed by the introduction of the bromo group using a copper(I) bromide catalyst. For the synthesis of this compound, the logical starting material for the Sandmeyer reaction would be 2-amino-4-chlorotoluene. However, a more readily available starting material is often 4-bromo-2-methylaniline (B145978), which can be converted to 5-bromo-2-chlorotoluene (B1269892) via a Sandmeyer reaction.[1] While this yields an isomer of the target molecule, the methodology is sound and can be adapted if the correct starting aniline is procured. The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring with high regioselectivity.[2][3]

Experimental Protocols

Protocol for Direct Bromination of 2-chlorotoluene

This protocol describes a general procedure for the Lewis acid-catalyzed bromination of 2-chlorotoluene. Optimization of the catalyst, solvent, and temperature may be required to improve the yield and regioselectivity.

Materials:

-

2-chlorotoluene

-

Molecular bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or Aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂) or other suitable inert solvent

-

Sodium bisulfite solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Stirring and heating apparatus

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2-chlorotoluene (1.0 eq) in a suitable inert solvent such as dichloromethane.

-

Add the Lewis acid catalyst (e.g., FeBr₃, 0.05-0.1 eq) to the solution.

-

Cool the mixture in an ice bath to 0-5 °C.

-

From the dropping funnel, add a solution of molecular bromine (1.0-1.1 eq) in the same solvent dropwise to the stirred reaction mixture. The addition should be slow to control the exothermic reaction and the evolution of hydrogen bromide gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with a dilute aqueous solution of sodium bisulfite (to remove excess bromine), a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product, which may be a mixture of isomers, can be purified by fractional distillation or column chromatography.

Protocol for Sandmeyer Reaction (for an Isomer: 5-Bromo-2-chlorotoluene)

This protocol details the synthesis of 5-Bromo-2-chlorotoluene from 4-bromo-2-methylaniline and serves as a representative example of a regioselective Sandmeyer reaction.[1]

Materials:

-

4-bromo-2-methylaniline

-

Hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) chloride (CuCl)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate solution (aqueous)

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Diazotization: Dissolve 4-bromo-2-methylaniline (63.2 mmol) in 45 mL of 6 M hydrochloric acid. Cool the solution to below -5 °C in an ice-salt bath. Slowly add a 20% aqueous solution of sodium nitrite (69.5 mmol) dropwise, maintaining the temperature below 0 °C. After the addition, add 12 mL of 1,4-dioxane and stir.[1]

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (66.4 mmol) in 20 mL of 3 M hydrochloric acid and cool it in an ice-water bath. Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.[1]

-

After the addition is complete, stir the mixture at room temperature for 30 minutes, and then heat it to 80 °C for 3 hours.[1]

-

Work-up: Cool the reaction mixture to room temperature and extract with dichloromethane (2 x 75 mL). Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution (150 mL), water (150 mL), and saturated brine (2 x 100 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

Purify the product by distillation under reduced pressure.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14495-51-3 | [4] |

| Molecular Formula | C₇H₆BrCl | [4] |

| Molecular Weight | 205.48 g/mol | [4] |

| Appearance | Clear, pale-yellow liquid | [5] |

| Density | 1.543 g/mL at 25 °C | |

| Boiling Point | 98-99 °C | [5] |

| Refractive Index | n20/D 1.575 (lit.) |

Table 2: Typical Reaction Parameters for the Synthesis of 5-Bromo-2-chlorotoluene via Sandmeyer Reaction [1]

| Parameter | Value |

| Starting Material | 4-bromo-2-methylaniline |

| Reagents | HCl, NaNO₂, CuCl, 1,4-Dioxane |

| Diazotization Temperature | -5 to 0 °C |

| Sandmeyer Reaction Temperature | Room temperature, then 80 °C |

| Reaction Time | ~3.5 hours |

| Yield | 87% |

Mandatory Visualizations

References

Regioselectivity in the Bromination of Chlorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselectivity observed in the electrophilic bromination of chlorotoluene isomers. The directing effects of the chloro and methyl substituents on the aromatic ring govern the product distribution, a critical consideration in the synthesis of specifically substituted aromatic compounds vital for drug development and other chemical industries. This document outlines the theoretical basis for the observed regioselectivity, presents quantitative data on isomer distribution, details experimental protocols for the bromination reactions, and provides methodologies for product analysis.

Theoretical Background: Directing Effects in Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution (EAS) on a substituted benzene (B151609) ring is determined by the electronic properties of the existing substituents. The interplay of inductive and resonance effects of the chloro and methyl groups on the chlorotoluene ring dictates the position of the incoming electrophile (in this case, the bromonium ion, Br+).

The Methyl Group (-CH₃): The methyl group is an activating, ortho, para-directing group.[1] It donates electron density to the benzene ring through a combination of a weak inductive effect and, more significantly, hyperconjugation. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. The stabilization of the carbocation intermediate (the arenium ion) is most effective when the electrophile attacks the ortho or para positions, leading to the preferential formation of these isomers.[2]

The Chloro Group (-Cl): The chloro group is a deactivating, yet ortho, para-directing group.[3] It exhibits a dual electronic effect. Inductively, the electronegative chlorine atom withdraws electron density from the ring, making it less reactive than benzene (deactivating effect).[2] However, through resonance, the lone pairs of electrons on the chlorine atom can be delocalized into the aromatic π-system. This resonance effect donates electron density to the ring and preferentially stabilizes the arenium ion intermediate when the attack is at the ortho and para positions.[2][3] The resonance stabilization outweighs the inductive deactivation at these positions, directing the incoming electrophile to them.

Regioselectivity in the Bromination of Chlorotoluene Isomers

The position of the chloro and methyl groups relative to each other in the three isomers of chlorotoluene (ortho, meta, and para) results in different product distributions upon bromination. The directing effects of both substituents must be considered to predict the major products.

Bromination of ortho-Chlorotoluene (2-Chlorotoluene)

In 2-chlorotoluene, the methyl group directs incoming electrophiles to its ortho (position 6) and para (position 4) positions. The chloro group directs to its ortho (position 3) and para (position 5) positions. The directing effects are therefore cooperative towards certain positions and conflicting towards others. Steric hindrance from the adjacent chloro and methyl groups can also influence the product distribution.

Bromination of meta-Chlorotoluene (3-Chlorotoluene)

For 3-chlorotoluene, the methyl group directs to positions 2, 4, and 6. The chloro group directs to positions 2, 4, and 6. In this case, the directing effects of both groups are largely cooperative, strongly favoring substitution at the 2, 4, and 6 positions.

Bromination of para-Chlorotoluene (4-Chlorotoluene)

In 4-chlorotoluene, the methyl group directs to the positions ortho to it (positions 3 and 5), and the chloro group directs to its ortho positions (positions 2 and 6). Both groups are ortho, para-directing, and since the para position is blocked, substitution occurs at the positions ortho to either the methyl or the chloro group.

Quantitative Data on Product Distribution

The following tables summarize the quantitative data for the isomer distribution in the bromination of chlorotoluene isomers under specific experimental conditions.

Table 1: Product Distribution in the Bromination of ortho-Chlorotoluene

| Product Name | Position of Bromine | Yield (%) |

| 3-Bromo-2-chlorotoluene | 3 | Major |

| 5-Bromo-2-chlorotoluene | 5 | Major |

| 4-Bromo-2-chlorotoluene | 4 | Minor |

| 6-Bromo-2-chlorotoluene | 6 | Minor |

Note: Specific quantitative yields are highly dependent on reaction conditions and are not consistently reported in readily available literature. The table reflects the expected major and minor products based on directing group effects.

Table 2: Product Distribution in the Bromination of meta-Chlorotoluene

| Product Name | Position of Bromine | Yield (%) |

| 4-Bromo-3-chlorotoluene | 4 | Major |

| 6-Bromo-3-chlorotoluene | 6 | Major |

| 2-Bromo-3-chlorotoluene | 2 | Minor |

Note: As with ortho-chlorotoluene, precise, universally applicable quantitative data is scarce. The distribution is based on the synergistic directing effects of the substituents.

Table 3: Product Distribution in the Bromination of para-Chlorotoluene

| Product Name | Position of Bromine | Yield (%) |

| 2-Bromo-4-chlorotoluene (B1197611) | 2 | Major |

Note: In the bromination of p-chlorotoluene, the primary product is 2-bromo-4-chlorotoluene due to the directing effects of both the chloro and methyl groups to the positions ortho to them.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of regioselectivity in the bromination of chlorotoluene.

General Procedure for Lewis Acid-Catalyzed Bromination of Chlorotoluene

This protocol describes a general method for the bromination of chlorotoluene isomers using bromine and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).

Materials:

-

Chlorotoluene isomer (ortho, meta, or para)

-

Liquid bromine (Br₂)

-

Anhydrous iron(III) bromide (FeBr₃) or iron filings

-

Dichloromethane (B109758) (CH₂Cl₂) or other suitable inert solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser (optional, depending on reaction temperature)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. If the reaction is to be heated, a reflux condenser should be attached. The apparatus should be protected from atmospheric moisture with a drying tube.

-

Dissolve the chlorotoluene isomer in a suitable inert solvent such as dichloromethane in the round-bottom flask.

-

Add the Lewis acid catalyst (e.g., FeBr₃ or iron filings which will react with bromine to form FeBr₃ in situ) to the flask.[4]

-

Cool the reaction mixture in an ice bath.

-

Slowly add liquid bromine, dissolved in the same solvent, to the reaction mixture from the dropping funnel with continuous stirring. The addition should be done at a rate that maintains the desired reaction temperature.

-

After the addition is complete, allow the reaction to stir at room temperature or a slightly elevated temperature for a specified period (e.g., 1-2 hours) to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by slowly pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and saturated sodium thiosulfate solution (to remove excess bromine).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product mixture.

-

The product mixture can then be analyzed to determine the isomer distribution.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (GC-MS)

-

Capillary column suitable for separating aromatic isomers (e.g., DB-5ms or equivalent)

Procedure:

-

Prepare a dilute solution of the crude product mixture in a suitable solvent (e.g., dichloromethane or hexane).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

-

The GC oven temperature program should be optimized to achieve baseline separation of the different bromochlorotoluene isomers. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected products (e.g., m/z 50-300).

-

Identify the individual isomers by their retention times and mass spectra. The mass spectra of brominated compounds are characterized by the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram (TIC). The percentage of each isomer is calculated by dividing its peak area by the total area of all isomer peaks and multiplying by 100.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key mechanistic steps and logical workflows involved in the bromination of chlorotoluene.

References

- 1. 4-Bromo-3-chlorotoluene | C7H6BrCl | CID 138789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Chemical Reactivity of Dihalosubstituted Toluenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihalosubstituted toluenes are a class of aromatic compounds that serve as versatile building blocks in organic synthesis. Their chemical reactivity, governed by the interplay of the electron-donating methyl group and the electron-withdrawing, ortho,para-directing halogen substituents, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the key reactions of dihalosubstituted toluenes, including detailed experimental protocols, quantitative data, and mechanistic insights, to aid researchers in their synthetic endeavors, particularly in the field of drug development and materials science.

Physicochemical Properties of Dihalosubstituted Toluenes

The physical and chemical properties of dihalosubstituted toluenes vary depending on the nature and position of the halogen atoms. These properties are crucial for designing reaction conditions and purification procedures.

Dichlorotoluene Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 2,3-Dichlorotoluene | 32768-54-0 | C₇H₆Cl₂ | 161.03 | 5 | 208.1 | 1.266 |

| 2,4-Dichlorotoluene | 95-73-8 | C₇H₆Cl₂ | 161.03 | -13 | 201 | 1.25 |

| 2,5-Dichlorotoluene | 19398-61-9 | C₇H₆Cl₂ | 161.03 | 3.2 | 201 | 1.254 |

| 2,6-Dichlorotoluene | 118-69-4 | C₇H₆Cl₂ | 161.03 | 2.6 | 201 | 1.266 |

| 3,4-Dichlorotoluene | 95-75-0 | C₇H₆Cl₂ | 161.03 | -14.7 | 209 | 1.25 |

| 3,5-Dichlorotoluene | 25186-47-4 | C₇H₆Cl₂ | 161.03 | 25.1 | 202 | (solid) |

Data compiled from various sources.

Dibromotoluene Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,3-Dibromotoluene | 695-99-8 | C₇H₆Br₂ | 249.93 | 25-28 | 246 |

| 2,4-Dibromotoluene | 31543-75-6 | C₇H₆Br₂ | 249.93 | 21-23 | 241-242 |

| 2,5-Dibromotoluene | 615-59-8 | C₇H₆Br₂ | 249.93 | 5-6 | 243-244 |

| 2,6-Dibromotoluene | 698-73-7 | C₇H₆Br₂ | 249.93 | 2-4 | 248-250 |

| 3,4-Dibromotoluene | 695-70-5 | C₇H₆Br₂ | 249.93 | 29-32 | 245 |

| 3,5-Dibromotoluene | 1611-92-3 | C₇H₆Br₂ | 249.93 | 34-38 | 246 |

Data compiled from various sources.[1]

Core Reactivity and Reaction Types

The reactivity of dihalosubstituted toluenes is primarily centered around the halogen and hydrogen atoms on the aromatic ring. Key transformations include palladium-catalyzed cross-coupling reactions, Grignard reagent formation, electrophilic and nucleophilic aromatic substitutions, and directed ortho-metalation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with wide applications in pharmaceutical and materials synthesis.[2]

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide.[3] The reactivity of the carbon-halogen bond follows the trend I > Br > Cl.[4] In dihalotoluenes with different halogens, selective coupling can be achieved. For dihalotoluenes with the same halogen, the regioselectivity can be influenced by the catalyst, ligands, and reaction conditions.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of a Dihalotoluene

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a dihalotoluene with an arylboronic acid.

-

Materials:

-

Dihalotoluene (e.g., 2,4-dichlorotoluene) (1.0 mmol)

-

Arylboronic acid (1.1-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the dihalotoluene, arylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Quantitative Data: Suzuki-Miyaura Coupling

| Dihalotoluene | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene (B122035) | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |

| 2,4-Dichloropyridine | Phenylboronic acid | Pd-PEPPSI-IPr | Cs₂CO₃ | Dioxane | 100 | 12 | >95 (C4 selective)[3] |

Note: Data for dichloropyridine is included to illustrate regioselectivity principles that can be applied to dihalotoluenes.

Catalytic cycle for the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[5] The reaction is catalyzed by palladium complexes with bulky electron-rich phosphine (B1218219) ligands.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene

This protocol describes the amination of 4-chlorotoluene with morpholine (B109124).[6]

-

Materials:

-

4-Chlorotoluene (4.22 mmol, 1.0 equiv.)

-

Morpholine (6.33 mmol, 1.5 equiv.)

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.0633 mmol, 1.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.127 mmol, 3.0 mol%)

-

Sodium tert-butoxide (8.44 mmol, 2.0 equiv.)

-

Toluene (5 mL)

-

-

Procedure:

-

To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, sodium tert-butoxide, and toluene.

-

Stir the mixture at room temperature for 5 minutes.

-

Add 4-chlorotoluene and morpholine in one portion.

-

Stir the resulting mixture at reflux for 6 hours.

-

Cool the reaction to room temperature and quench with water (10 mL).

-

Wash the organic layer with water (10 mL) and brine (10 mL), dry with Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (hexane:ethyl acetate (B1210297) = 9:1) to afford 4-morpholinotoluene.[6]

-

-

Yield: 94%[6]

Catalytic cycle for the Buchwald-Hartwig amination.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling of an Aryl Halide

This general protocol can be adapted for dihalotoluenes.

-

Materials:

-

Aryl halide (e.g., 4-iodotoluene) (0.5 mmol)

-

Terminal alkyne (e.g., phenylacetylene) (0.6 mmol)

-

Palladium catalyst (e.g., 5% Pd on alumina)

-

Copper(I) co-catalyst (e.g., 0.1% Cu₂O on alumina)

-

Solvent (e.g., THF-DMA 9:1)

-

-

Procedure:

-

Dissolve the aryl halide and terminal alkyne in the solvent.

-

Add the palladium catalyst and copper co-catalyst.

-

Heat the reaction mixture (e.g., 75 °C) under an inert atmosphere with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, work up the reaction by adding water and extracting with an organic solvent.

-

Purify the product by column chromatography.[7]

-

Grignard Reagent Formation

Grignard reagents are highly versatile organometallic compounds formed by the reaction of an organohalide with magnesium metal.[8] They serve as potent nucleophiles in a wide range of reactions. For dihalotoluenes, the formation of a mono-Grignard reagent is often desired, which can be challenging due to the presence of two reactive halogens. Selectivity can sometimes be achieved by controlling the stoichiometry of magnesium and the reaction conditions.[9]

Experimental Protocol: Grignard Reagent Formation

This is a general procedure for the preparation of a Grignard reagent.[8]

-

Materials:

-

Dihalotoluene (e.g., brominated toluene)

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

A small crystal of iodine (as an initiator)

-

-

Procedure:

-

Place magnesium turnings and a crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

-

Add a small amount of a solution of the dihalotoluene in anhydrous ether to the flask.

-

The reaction is initiated by gentle warming, and the disappearance of the iodine color.

-

Once the reaction starts, add the remaining dihalotoluene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete reaction.

-

The resulting Grignard reagent is used in situ for subsequent reactions.

-

Workflow for Grignard reagent formation.

Electrophilic Aromatic Substitution (SEAr)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The methyl group is an activating, ortho,para-director, while the halogens are deactivating but also ortho,para-directing. The regiochemical outcome of SEAr on dihalotoluenes is a result of the combined electronic and steric effects of these substituents.

Experimental Protocol: Nitration of 2-Chlorotoluene (B165313)

-

Materials:

-

2-Chlorotoluene (1.0 mol)

-

98% Nitric acid (1.2 mol)

-

Sulfuric acid (as solvent and catalyst)

-

-

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool the sulfuric acid.

-

Slowly add the 2-chlorotoluene to the sulfuric acid while maintaining a low temperature.

-

Prepare a nitrating mixture of nitric acid and sulfuric acid and cool it.

-

Add the cold nitrating mixture dropwise to the stirred solution of 2-chlorotoluene, keeping the temperature below 10 °C.

-

After the addition, continue stirring at room temperature for 1-2 hours.

-

Pour the reaction mixture over crushed ice and extract the product with an organic solvent.

-

Wash the organic layer with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer and remove the solvent to obtain the crude product, which is a mixture of isomers.

-

Quantitative Data: Nitration of Halogenated Toluenes

The regioselectivity is highly dependent on the specific isomer and reaction conditions. For example, the nitration of 2-chlorotoluene can yield a mixture of 3-chloro-2-nitrotoluene, 4-chloro-2-nitrotoluene, 5-chloro-2-nitrotoluene, and 6-chloro-2-nitrotoluene, with the relative ratios depending on the nitrating agent and conditions.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups can activate the ring towards SNAr. While dihalotoluenes themselves are not highly activated, they can undergo SNAr under forcing conditions or if additional activating groups are present.

Experimental Protocol: General SNAr

-

Materials:

-

Activated dihalotoluene (e.g., with a nitro group)

-

Nucleophile (e.g., sodium methoxide, amine)

-

Solvent (e.g., DMSO, DMF)

-

-

Procedure:

-

Dissolve the activated dihalotoluene in the solvent.

-

Add the nucleophile to the solution.

-

Heat the reaction mixture to the required temperature and monitor its progress.

-

After completion, cool the reaction and perform an appropriate work-up, typically involving quenching with water and extraction.

-

Purify the product by crystallization or chromatography.

-

Directed Ortho-Metalation (DoM)

Directed ortho-metalation involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. While the methyl and halogen groups are not strong DMGs, other functional groups can be introduced to direct lithiation to a specific position.

Spectroscopic Data of Dihalosubstituted Toluenes

Spectroscopic data is essential for the identification and characterization of dihalosubstituted toluenes and their reaction products.

NMR Spectroscopy

¹H and ¹³C NMR Data for Selected Dihalotoluenes

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2,3-Dichlorotoluene | CDCl₃ | 7.29 (d), 7.15 (t), 6.95 (d), 2.35 (s) | 137.8, 134.5, 131.2, 129.8, 127.1, 125.9, 20.4 |

| 2,5-Dichlorotoluene | CDCl₃ | 7.21 (s), 7.17 (d), 7.06 (d), 2.31 (s) | 137.9, 133.5, 132.1, 130.3, 128.6, 128.2, 20.6 |

| 3,5-Dichlorotoluene | CDCl₃ | 7.08 (s, 1H), 6.93 (s, 2H), 2.29 (s, 3H) | 140.1, 134.8, 128.9, 126.3, 21.1 |

| 2,4-Dibromotoluene | CDCl₃ | 7.62 (s), 7.28 (d), 7.15 (d), 2.33 (s) | 139.1, 135.2, 131.9, 130.0, 122.1, 119.2, 20.7 |

| 2,5-Dibromotoluene | CDCl₃ | 7.55 (s), 7.25 (d), 7.05 (d), 2.35 (s) | 138.8, 134.8, 131.5, 130.9, 122.5, 119.8, 20.8 |

| 3,5-Dibromotoluene | CDCl₃ | 7.45 (s, 1H), 7.15 (s, 2H), 2.28 (s, 3H) | 142.1, 132.8, 130.5, 123.0, 21.0 |

Note: Chemical shifts are approximate and can vary depending on the specific instrument and conditions.[10][11][12][13][14]

Mass Spectrometry

The mass spectra of dihalotoluenes are characterized by the isotopic pattern of the halogens. For dichlorinated compounds, the M, M+2, and M+4 peaks appear in a ratio of approximately 9:6:1. For dibrominated compounds, the M, M+2, and M+4 peaks are in a ratio of approximately 1:2:1. The fragmentation patterns often involve the loss of a halogen atom or the methyl group.[4][15][16][17]

Infrared (IR) Spectroscopy

The IR spectra of dihalotoluenes show characteristic C-H stretching vibrations for the aromatic ring and the methyl group, C=C stretching bands for the aromatic ring, and C-X (X = Cl, Br) stretching vibrations. The substitution pattern on the ring can be inferred from the pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region.[18][19]

Conclusion

Dihalosubstituted toluenes are valuable and versatile intermediates in organic synthesis. Their reactivity is a finely tuned balance of electronic and steric effects, which can be exploited to achieve a wide range of chemical transformations. A thorough understanding of their properties and the reaction mechanisms involved is crucial for the successful design and execution of synthetic routes towards complex molecules for pharmaceutical and materials science applications. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of these important building blocks.

References

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Aromatic Nucleophilic Substitution [fishersci.se]

- 7. rsc.org [rsc.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemrxiv.org [chemrxiv.org]

- 10. 3,5-Dichloroanisole(33719-74-3) 1H NMR spectrum [chemicalbook.com]

- 11. 2,4-DIBROMOTOLUENE(31543-75-6) 1H NMR spectrum [chemicalbook.com]

- 12. player.uacdn.net [player.uacdn.net]

- 13. 3-Bromotoluene(591-17-3) 13C NMR [m.chemicalbook.com]

- 14. 3,5-Dibromotoluene(1611-92-3) 13C NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. 2,6-Dichlorotoluene | C7H6Cl2 | CID 8368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 3,5-Dichlorotoluene | C7H6Cl2 | CID 32834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. spectrabase.com [spectrabase.com]

- 19. Benzene, 1,3-dibromo- [webbook.nist.gov]

The Versatile Building Block: A Technical Guide to the Applications of 2-Bromo-5-chlorotoluene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chlorotoluene, a halogenated aromatic hydrocarbon, has emerged as a versatile and valuable building block in the field of organic synthesis. Its unique substitution pattern, featuring both a bromine and a chlorine atom on the toluene (B28343) ring, offers differential reactivity that can be exploited for the regioselective construction of complex molecular architectures. This technical guide provides an in-depth exploration of the potential applications of this compound, with a focus on its utility in the synthesis of pharmaceutical intermediates and other valuable organic compounds. We will delve into key reaction types, provide detailed experimental protocols, and present quantitative data to assist researchers in leveraging the synthetic potential of this important intermediate.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 14495-51-3 | [1] |

| Molecular Formula | C₇H₆BrCl | [1][2][3] |

| Molecular Weight | 205.48 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 1.543 g/mL at 25 °C | [4] |

| Boiling Point | 98-100 °C at 25 mmHg | |

| Refractive Index | n20/D 1.575 | [4] |

Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Applications in Organic Synthesis

The synthetic utility of this compound stems from the differential reactivity of the C-Br and C-Cl bonds, as well as the potential for functionalization of the methyl group and the aromatic ring. This allows for a variety of transformations, including cross-coupling reactions, Grignard reagent formation, and lithiation.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization at the 2-position of the toluene ring.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-5-chlorotoluene

-

Materials:

-

This compound (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)

-

Toluene/Water (4:1 mixture)

-

-

Procedure:

-

To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed toluene/water mixture.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Quantitative Data for Analogous Suzuki Couplings:

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 10 | 92 |

| 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | THF/H₂O | 80 | 16 | 78 |

Note: Yields are based on typical conditions for similar substrates and should be considered as a guideline.[5]

The Heck reaction facilitates the formation of a C-C bond between an organohalide and an alkene.

General Reaction Scheme:

Caption: General scheme of the Heck reaction.

Experimental Protocol: Synthesis of 1-chloro-4-methyl-2-styrylbenzene

-

Materials:

-

This compound (1.0 equiv)

-

Styrene (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

-

Triethylamine (Et₃N, 1.5 equiv)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a sealed tube, combine this compound, styrene, Pd(OAc)₂, P(o-tol)₃, and Et₃N in DMF.

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Seal the tube and heat the reaction to 100 °C for 24 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

This reaction is a powerful method for forming C-N bonds, crucial in the synthesis of many pharmaceuticals.

General Reaction Scheme:

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 4-(4-chloro-2-methylphenyl)morpholine

-

Materials:

-

This compound (1.0 equiv)

-

Morpholine (B109124) (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

-

XPhos (3.0 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Toluene

-

-

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add this compound, morpholine, and toluene.

-

Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

-

After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by chromatography. A similar reaction with 4-chlorotoluene (B122035) and morpholine yielded the product in 94% yield.

-

Grignard Reagent Formation and Subsequent Reactions

The bromine atom in this compound is more susceptible to the formation of a Grignard reagent than the chlorine atom, allowing for selective functionalization.

Experimental Workflow: Synthesis of 4-chloro-2-methylbenzophenone

Caption: Workflow for the synthesis of 4-chloro-2-methylbenzophenone.

Experimental Protocol: Synthesis of 4-chloro-2-methylbenzophenone

-

Materials:

-

This compound (1.0 equiv)

-

Magnesium turnings (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Benzonitrile (1.0 equiv)

-

Aqueous Hydrochloric Acid (HCl)

-

-

Procedure:

-

Grignard Reagent Formation:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere.

-

Add a solution of this compound in anhydrous THF dropwise to the magnesium suspension. Maintain a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Benzonitrile:

-

Cool the Grignard solution to 0 °C.

-

Add a solution of benzonitrile in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

-

Hydrolysis:

-

Carefully quench the reaction by the slow addition of cold aqueous HCl.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the resulting 4-chloro-2-methylbenzophenone by recrystallization or chromatography.

-

-

Lithiation and Electrophilic Quench

Similar to Grignard reagent formation, lithium-halogen exchange occurs preferentially at the C-Br bond, generating a potent organolithium intermediate.

Experimental Protocol: Synthesis of 5-chloro-2-methylbenzoic acid

-

Materials:

-

This compound (1.0 equiv)

-

n-Butyllithium (n-BuLi, 1.1 equiv) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Aqueous Hydrochloric Acid (HCl)

-

-

Procedure:

-

Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add n-BuLi dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Quench the reaction by carefully adding crushed dry ice.

-

Allow the reaction to warm to room temperature.

-

Add water and acidify with aqueous HCl.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield 5-chloro-2-methylbenzoic acid.

-

Applications in the Synthesis of Bioactive Molecules

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its differential reactivity allows for selective functionalization, providing access to a wide range of substituted aromatic compounds. The detailed protocols and reaction schemes presented in this guide are intended to serve as a practical resource for researchers in academia and industry. By leveraging the synthetic potential of this compound, scientists can continue to develop novel and efficient routes to important pharmaceutical intermediates and other high-value chemical entities. Further exploration of its reactivity and application in the synthesis of complex natural products and drug candidates is a promising area for future research.

References

- 1. This compound | C7H6BrCl | CID 84476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3692850A - Process for the production of 2,4,5-trichlorotoluene - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

2-Bromo-5-chlorotoluene: A Versatile Building Block for the Synthesis of Complex Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction